

DIANA Assay vs. Traditional ELISA: A Comprehensive Comparison for Researchers

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Compound of Interest		
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For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been a cornerstone of protein quantification in life sciences research. However, the emergence of novel technologies like the Dual-analyte Immunoassay with Nuclease-Assisted (**DIANA**) assay presents researchers with new possibilities for sensitivity and versatility. This guide provides a detailed comparison of the **DIANA** assay and traditional sandwich ELISA methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal assay for their needs.

At a Glance: Key Performance Differences

The primary distinctions between the **DIANA** assay and traditional ELISA lie in their detection mechanisms, which directly impact key performance metrics such as sensitivity and dynamic range. While ELISA relies on an enzyme-linked secondary antibody for signal generation, **DIANA** employs a DNA-linked small-molecule inhibitor probe and quantitative PCR (qPCR) for detection, resulting in significant signal amplification.



Feature	DIANA Assay	Traditional Sandwich ELISA
Sensitivity	Zeptomolar (10 ⁻²¹ M) range	Picomolar (10 ⁻¹² M) to Nanomolar (10 ⁻⁹ M) range
Dynamic Range	Up to 6 logs	Typically 2-3 logs
Detection Method	Quantitative PCR (qPCR)	Colorimetric, Fluorometric, or Chemiluminescent
Assay Time	~4-6 hours (including qPCR)	~4-5 hours
Specificity	High (dual recognition: antibody and active site ligand)	High (dependent on antibody pair specificity)
Primary Application	Ultra-sensitive protein quantification, enzyme inhibitor screening	Routine protein quantification

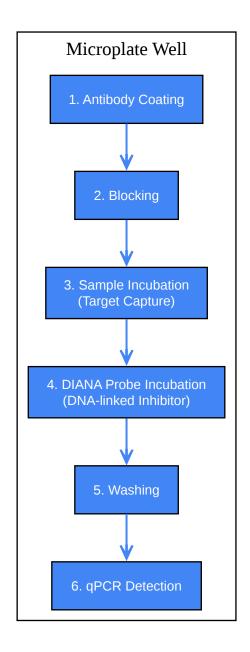
Experimental Workflow Comparison

The fundamental workflows of both assays involve target capture on a solid phase, but they diverge significantly in the detection and signal amplification steps.

DIANA Assay Workflow

The **DIANA** assay leverages the specificity of both an antibody and a small-molecule inhibitor targeting the active site of the enzyme of interest. The use of a DNA--linked probe allows for extraordinary signal amplification through qPCR.





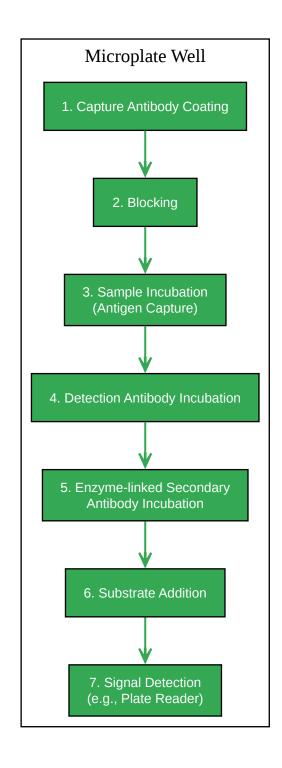
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DIANA Assay Experimental Workflow

Traditional Sandwich ELISA Workflow

The sandwich ELISA protocol is a well-established method that relies on a matched pair of antibodies to capture and detect the target antigen. Signal generation is typically achieved through an enzyme-conjugated secondary antibody that catalyzes a colorimetric or chemiluminescent reaction.





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Traditional Sandwich ELISA Workflow



Quantitative Performance Data: A Head-to-Head Comparison

A study by Navrátil et al. (2017) in Nucleic Acids Research provides a direct quantitative comparison of the **DIANA** assay and a traditional sandwich ELISA for the detection of two cancer biomarkers: prostate-specific membrane antigen (PSMA) and carbonic anhydrase IX (CAIX). The results highlight the superior sensitivity and dynamic range of the **DIANA** assay.

Analyte	Assay Type	Limit of Detection (LOD)	Dynamic Range
PSMA	DIANA	~10 zmol (10 ⁻²⁰ mol)	~6 logs
ELISA	~2 fmol (2 x 10 ⁻¹⁵ mol)	~2.5 logs	
CAIX	DIANA	~100 zmol (10 ⁻¹⁹ mol)	~5 logs
ELISA	~10 fmol (10 ⁻¹⁴ mol)	~2 logs	

Experimental Protocols

Below are detailed, representative protocols for both the **DIANA** assay and a traditional sandwich ELISA.

DIANA Assay Protocol (Adapted from Navrátil et al., 2017)

- 1. Antibody Immobilization:
- Coat high-binding 96-well plates with a capture antibody specific for the target protein (e.g., 50 μL of 5 μg/mL antibody in PBS) overnight at 4°C.
- 2. Blocking:
- Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites by incubating with 200 μ L of Blocking Buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.



3. Sample Incubation:

- Wash the wells three times with Wash Buffer.
- Add 50 μ L of standards or samples diluted in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) to the wells.
- Incubate for 1-2 hours at room temperature with gentle shaking.

4. **DIANA** Probe Incubation:

- Wash the wells three times with Wash Buffer.
- Add 50 μL of the **DIANA** probe (small-molecule inhibitor linked to a DNA oligonucleotide)
 diluted in Assay Buffer to each well. The optimal concentration of the probe needs to be
 determined empirically.
- Incubate for 1 hour at room temperature with gentle shaking.

5. Final Washes:

• Wash the wells five times with Wash Buffer to remove any unbound probe.

6. qPCR Detection:

- Prepare a standard qPCR reaction mix.
- Add the gPCR master mix to each well of the **DIANA** plate.
- Seal the plate and perform qPCR using a standard thermal cycler. The amount of target protein is proportional to the amount of amplified DNA, which is inversely proportional to the Cq value.

Traditional Sandwich ELISA Protocol

1. Plate Coating:

- Dilute the capture antibody to a concentration of 1-10 μg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
- Add 100 μL of the diluted capture antibody to each well of a 96-well high-binding plate.
- Incubate overnight at 4°C.

2. Blocking:



- Aspirate the coating solution and wash the plate 2-3 times with 200 μL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
- Add 200 μL of Blocking Buffer (e.g., PBS with 1% BSA) to each well.
- Incubate for 1-2 hours at room temperature or 37°C.
- 3. Sample Incubation:
- Wash the plate as described above.
- Add 100 μL of appropriately diluted standards and samples to the wells.
- Incubate for 1-2 hours at room temperature.
- 4. Detection Antibody Incubation:
- · Wash the plate.
- Add 100 μL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
- Incubate for 1 hour at room temperature.
- 5. Enzyme-Conjugate Incubation:
- Wash the plate.
- Add 100 μL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in Blocking Buffer, to each well.
- Incubate for 30 minutes at room temperature in the dark.
- 6. Substrate Development:
- · Wash the plate.
- Add 100 μL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
- Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
- 7. Reaction Stopping and Measurement:
- Add 50 μL of Stop Solution (e.g., 2N H₂SO₄) to each well.
- Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Conclusion







The **DIANA** assay represents a significant advancement in immunoassay technology, offering unprecedented sensitivity and a broader dynamic range compared to traditional ELISA methods. This makes it particularly well-suited for applications requiring the detection of low-abundance proteins or for studies where sample volume is limited. Furthermore, its unique ability to serve as a platform for screening small-molecule inhibitors provides added value for drug discovery and development.

While traditional ELISA remains a robust and cost-effective method for routine protein quantification, researchers working at the limits of detection or requiring a wider quantitative window should consider the advantages offered by the **DIANA** assay. The choice between these two powerful techniques will ultimately depend on the specific requirements of the research question at hand.

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